Iomazenil

概要

説明

イオマゼニルは、ベンゾジアゼピン受容体のアンタゴニストおよび部分逆アゴニストとしての役割で知られる化学化合物です。 1989年にホフマン・ラ・ロッシュによって、脳内のベンゾジアゼピン受容体を画像化するヨウ素123標識単一光子放出コンピュータ断層撮影(SPECT)トレーサーとして導入されました 。 イオマゼニルはフルマゼニルのアナログであり、アルコール使用障害の治療における可能性について調査されています .

準備方法

合成経路と反応条件: イオマゼニルの合成には、求核置換反応が関与します。このプロセスには、反応混合物を窒素でフラッシュし、121°Cで25分間加熱することが含まれます。 反応混合物は通常、ブロモマゼニル、硫酸第一スズ、2,5-ジヒドロキシ安息香酸、クエン酸、およびヨウ素123で構成されます 。 得られる標識収率は80%から90%であり、さらに高性能液体クロマトグラフィー(HPLC)分離によって精製できます .

工業生産方法: イオマゼニルの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、高純度と収率を確保することで、臨床および研究用途に適しています。

化学反応の分析

反応の種類: イオマゼニルは、以下を含むさまざまな化学反応を受けます。

酸化: イオマゼニルは、特定の条件下で酸化されて、さまざまな生成物を形成することができます。

還元: 還元反応は、イオマゼニルの構造を修飾し、その薬理学的特性に影響を与える可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまなヨウ素化誘導体を生成する可能性があり、還元はイオマゼニルのさまざまな還元型を生成する可能性があります .

4. 科学研究の応用

イオマゼニルは、以下を含む幅広い科学研究の応用を持っています。

科学的研究の応用

Imaging Applications

1.1 SPECT Imaging of Benzodiazepine Receptors

Iomazenil is primarily utilized in single-photon emission computed tomography (SPECT) to visualize benzodiazepine receptor binding in the brain. This imaging technique is crucial for understanding various neurological conditions:

- Epilepsy : this compound has been shown to effectively identify seizure foci in patients with epilepsy, offering a non-invasive alternative to traditional methods like fluorodeoxyglucose PET imaging .

- Panic Disorder : Research indicates that alterations in benzodiazepine receptor function may contribute to anxiety disorders. A study using this compound SPECT demonstrated decreased receptor binding in patients with panic disorder compared to healthy controls, providing insights into the neurobiological underpinnings of anxiety .

- Alzheimer's Disease : A multicenter study evaluated this compound's efficacy in diagnosing Alzheimer's disease by mapping benzodiazepine receptor distribution in the brain. The findings revealed significant differences in receptor uptake between Alzheimer's patients and healthy individuals, suggesting its potential role in early diagnosis .

Neuropharmacological Research

2.1 Investigating GABAergic Function

This compound's unique pharmacological profile allows researchers to explore GABA receptor function and its implications for psychiatric disorders:

- Schizophrenia Studies : this compound has been used to induce transient GABA deficits in schizophrenia patients, revealing its anxiogenic effects and potential to exacerbate psychotic symptoms. This research supports the hypothesis that GABA deficiency may play a role in the pathophysiology of schizophrenia .

- Cognitive Function Assessment : In studies involving moyamoya disease patients, this compound SPECT was employed to assess neuronal viability and cognitive function pre- and post-revascularization surgery. The results indicated a correlation between improved cognitive function and increased this compound uptake in viable brain regions .

Potential Therapeutic Uses

3.1 Alcohol Use Disorder

This compound is being investigated as a potential treatment for alcohol use disorder due to its ability to modulate GABAergic activity. By antagonizing benzodiazepine receptors, it may help alleviate withdrawal symptoms and reduce cravings .

Summary of Findings

The following table summarizes key findings from studies involving this compound:

| Study Focus | Findings | Applications |

|---|---|---|

| Epilepsy | Effective identification of seizure foci | Non-invasive imaging technique |

| Panic Disorder | Decreased benzodiazepine receptor binding in affected individuals | Insights into anxiety disorder mechanisms |

| Alzheimer's Disease | Significant differences in receptor uptake between patients and controls | Early diagnostic tool |

| Schizophrenia | Induction of GABA deficits exacerbates symptoms | Understanding psychosis mechanisms |

| Cognitive Function (Moyamoya) | Correlation between this compound uptake and cognitive improvement post-surgery | Assessment of neuronal viability |

作用機序

イオマゼニルは、脳内のベンゾジアゼピン受容体に結合することで効果を発揮します。それは、アンタゴニストと部分逆アゴニストとして作用し、GABA受容体の活性を調節します。 この調節は、脳内のGABAレベルに影響を与え、さまざまな神経学的および心理学的プロセスに影響を与えます 。 分子標的は中心型ベンゾジアゼピン受容体であり、関与する経路は主にGABA作動性神経伝達に関連しています .

類似の化合物:

フルマゼニル: イオマゼニルのアナログであり、ベンゾジアゼピン受容体アンタゴニストとして使用されます.

Alpha5IA: GABA受容体に対するサブナノモル親和性を持つトリアゾロフタラジン.

イオマゼニルのユニークさ: イオマゼニルのユニークさは、アンタゴニストと部分逆アゴニストの両方の役割を果たすことであり、研究と臨床の両方において貴重なツールとなっています。 ベンゾジアゼピン受容体に結合し、GABA作動性活性を調節する能力は、他の類似の化合物とは異なります .

類似化合物との比較

Flumazenil: An analogue of Iomazenil, used as a benzodiazepine receptor antagonist.

Alpha5IA: A triazolophthalazine with subnanomolar affinity for GABA receptors.

Uniqueness of this compound: this compound’s uniqueness lies in its dual role as an antagonist and partial inverse agonist, making it a valuable tool in both research and clinical settings. Its ability to bind to benzodiazepine receptors and modulate GABAergic activity sets it apart from other similar compounds .

生物活性

Iomazenil, a benzodiazepine derivative, is primarily known for its role as a radioligand in SPECT imaging to assess GABA(A) receptor function in the brain. Its biological activity is characterized by its ability to bind selectively to benzodiazepine receptors, influencing various neurophysiological processes. This article explores the biological activity of this compound through detailed research findings, case studies, and relevant data tables.

This compound acts as a benzodiazepine receptor antagonist with inverse agonist properties. This means it can inhibit the effects of traditional benzodiazepines while also inducing effects opposite to those of agonists. Research indicates that this compound can lead to anxiogenic effects and proconvulsant activity at higher doses, reflecting its role in modulating GABAergic neurotransmission .

SPECT Imaging

This compound is utilized in SPECT imaging to visualize GABA(A) receptor distribution in the brain. It has been particularly useful in diagnosing conditions such as epilepsy and Alzheimer's disease by highlighting areas of altered receptor binding.

Table 1: Summary of this compound SPECT Findings in Clinical Studies

Research Findings

- Psychiatric Disorders : A study involving patients with schizophrenia showed that this compound increased psychotic symptoms and perceptual alterations, supporting the GABA-deficit hypothesis of schizophrenia . The study involved 13 patients receiving this compound, with results indicating a significant difference in response compared to healthy controls.

- Eating Disorders : In a study assessing anorexia nervosa patients, lower this compound binding activity correlated with higher symptom severity scores on psychometric tests. This suggests that this compound binding may serve as a biomarker for clinical outcomes in such disorders .

- Epilepsy Localization : A retrospective analysis of 12 patients with temporal lobe epilepsy demonstrated that decreased this compound uptake correlated with the localization of the epileptogenic zone, enhancing preoperative evaluation accuracy .

Case Studies

- Case Study on Amnesia : A 62-year-old woman with global autobiographical amnesia exhibited reduced this compound uptake in her left medial temporal lobe. This case highlighted the utility of this compound SPECT in detecting functional brain abnormalities when conventional imaging techniques yielded negative results .

- Clinical Evaluation of Epileptic Patients : In a multicenter study, this compound was administered to patients with various neurological conditions. The findings indicated that this compound could effectively delineate areas of abnormal receptor distribution, aiding in diagnosis and treatment planning .

特性

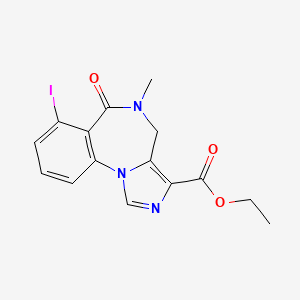

IUPAC Name |

ethyl 7-iodo-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIZVHMAECRUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048774 | |

| Record name | Iomazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127985-21-1 | |

| Record name | Iomazenil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iomazenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14971 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iomazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DVX185FLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。